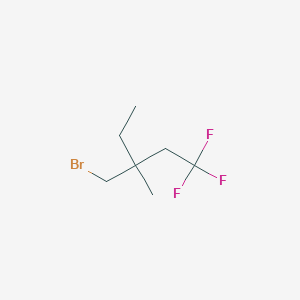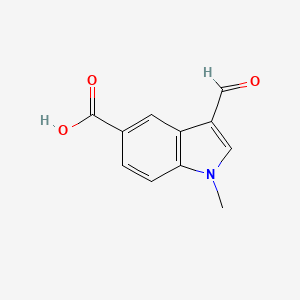
3-Formyl-1-methyl-1H-indole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Formyl-1-methyl-1H-indole-5-carboxylic acid is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry . This compound features a formyl group at the third position, a methyl group at the first position, and a carboxylic acid group at the fifth position of the indole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Formyl-1-methyl-1H-indole-5-carboxylic acid can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst . Another method involves the Vilsmeier-Haack reaction, where an indole derivative reacts with a formylating agent such as N,N-dimethylformamide and phosphorus oxychloride .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction temperatures are crucial factors in the industrial synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-Formyl-1-methyl-1H-indole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid group.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: Electrophilic substitution reactions can occur at the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents such as halogens and nitro compounds are used under acidic or basic conditions.
Major Products Formed
Oxidation: 3-Carboxy-1-methyl-1H-indole-5-carboxylic acid.
Reduction: 3-Hydroxymethyl-1-methyl-1H-indole-5-carboxylic acid.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
3-Formyl-1-methyl-1H-indole-5-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in drug development.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Formyl-1-methyl-1H-indole-5-carboxylic acid involves its interaction with various molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the indole ring can undergo electrophilic substitution reactions. These interactions can modulate biological pathways and exert therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
3-Formyl-1H-indole-5-carboxylic acid: Lacks the methyl group at the first position.
3-Formyl-1H-indole-5-carbonitrile: Contains a cyano group instead of a carboxylic acid group at the fifth position.
3-Formyl-5,6-dimethoxy-1H-indole-2-carboxylic acid: Contains methoxy groups at the fifth and sixth positions and a carboxylic acid group at the second position.
Uniqueness
3-Formyl-1-methyl-1H-indole-5-carboxylic acid is unique due to the presence of both a formyl group and a carboxylic acid group on the indole ring, along with a methyl group at the first position. This unique combination of functional groups imparts distinct chemical and biological properties to the compound .
Properties
Molecular Formula |
C11H9NO3 |
|---|---|
Molecular Weight |
203.19 g/mol |
IUPAC Name |
3-formyl-1-methylindole-5-carboxylic acid |
InChI |
InChI=1S/C11H9NO3/c1-12-5-8(6-13)9-4-7(11(14)15)2-3-10(9)12/h2-6H,1H3,(H,14,15) |
InChI Key |
FOMMNUIGBUMZPO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=C1C=CC(=C2)C(=O)O)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-Chloro-1-(pentan-3-YL)-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B13208218.png)
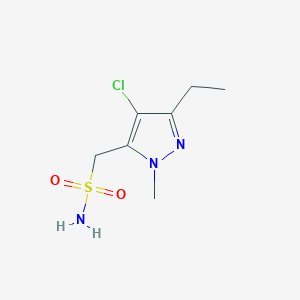
![N-{2-[Methyl(phenyl)amino]ethyl}piperidine-4-carboxamide](/img/structure/B13208227.png)
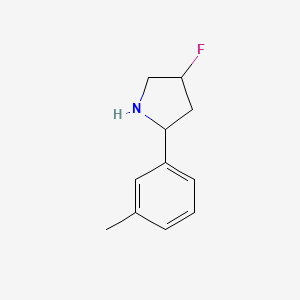



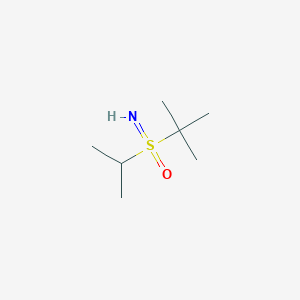
![tert-Butyl N-{6-methoxy-1,8-dioxaspiro[4.5]decan-3-yl}-N-methylcarbamate](/img/structure/B13208278.png)

